molecular formula C10H13BrO2 B3111894 1-(4-Bromophenoxy)-2-methylpropan-2-ol CAS No. 186498-09-9

1-(4-Bromophenoxy)-2-methylpropan-2-ol

Cat. No. B3111894
CAS RN: 186498-09-9
M. Wt: 245.11 g/mol
InChI Key: OQEFXIZFKZLIHQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-2-methylpropan-2-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as 'Bromo-OP' and is a white crystalline powder with a molecular weight of 249.14 g/mol. The purpose of

Scientific Research Applications

Biofuel Production

A significant application of related compounds is in biofuel production. Bastian et al. (2011) discussed engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli for anaerobic 2-methylpropan-1-ol production, achieving 100% theoretical yield under anaerobic conditions, which is crucial for economically competitive biofuel processes (Bastian et al., 2011). This demonstrates the role of similar compounds in enhancing biofuel production efficiency.

Synthetic Chemistry and Materials Science

In the realm of synthetic chemistry and materials science, Arockiasamy Ajay Praveenkumar et al. (2021) explored the synthesis and spectroscopic analysis of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol, showcasing its potential as an intermediate in the synthesis of complex molecules and materials (Arockiasamy Ajay Praveenkumar et al., 2021).

Radiosynthesis for PET Tracers

Rotteveel et al. (2017) demonstrated the synthesis of 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol for alkylation reactions and C-C bond formation, highlighting their importance in developing radiolabeled synthons for positron emission tomography (PET) tracers (Rotteveel et al., 2017).

Exploration of Bromophenol Derivatives

Research into bromophenol derivatives, including studies on their synthesis, structural elucidation, and biological activities, has shown a broad spectrum of potential applications. For example, Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides, contributing to the understanding of naturally occurring bromophenols and their potential applications (Zhao et al., 2004).

Antioxidant Effects of Bromophenols

Olsen et al. (2013) investigated the antioxidant activity of bromophenols isolated from the red algae, Vertebrata lanosa, using cellular assays to demonstrate their potent antioxidant effects, which could have implications for pharmaceutical and nutraceutical applications (Olsen et al., 2013).

properties

IUPAC Name

1-(4-bromophenoxy)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEFXIZFKZLIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenoxy)-2-methylpropan-2-ol

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-2-methylpropan-2-ol (434.4 mg, 4 mmol) in DMF (10 mL) was added K2CO3 (552 mg, 4 mmol) and 4-bromophenol (346 mg, 2 mmol), the reaction was stirred at 140° C. for 48 hours. About of 10% 4-bromophenol was remained and the reaction was poured into 30 mL of water, extracted with EA (20 mL×3), washed with 30 mL of water and brine, concentrated and purified on TLC (EA:PE=1:3) to give yellow solid. MS (m/z): 196 (M−50)+
Quantity
434.4 mg
Type
reactant
Reaction Step One
Name
Quantity
552 mg
Type
reactant
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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